H2L 5765834
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H2L 5765834 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves large-scale reactions, purification, and quality control to ensure the compound meets the required purity standards. The compound is usually supplied in solid form and can be dissolved in solvents such as dimethyl sulfoxide (DMSO) for use in research applications .
Chemical Reactions Analysis
Types of Reactions
H2L 5765834 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced biological activity .
Scientific Research Applications
H2L 5765834 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a research tool to study the properties and behavior of lysophosphatidic acid receptors.
Biology: It is used to investigate the role of lysophosphatidic acid receptors in various biological processes, including cell signaling and platelet activation.
Medicine: this compound is studied for its potential therapeutic applications in treating conditions related to lysophosphatidic acid receptor activity, such as inflammation and fibrosis.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
H2L 5765834 exerts its effects by antagonizing lysophosphatidic acid receptors LPA1, LPA3, and LPA5. This means that the compound binds to these receptors and inhibits their activity, preventing the transmission of extracellular signals from lysophosphatidic acid to cells. This inhibition can affect various cellular processes, including cell proliferation, migration, and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to H2L 5765834 include other lysophosphatidic acid receptor antagonists, such as:
Ki16425: An antagonist of LPA1 and LPA3 receptors.
AM095: A selective antagonist of LPA1 receptor.
Debio 0719: An antagonist of LPA1 and LPA3 receptors
Uniqueness
This compound is unique in its ability to antagonize multiple lysophosphatidic acid receptors (LPA1, LPA3, and LPA5) with high specificity. This broad antagonistic activity makes it a valuable tool for studying the complex roles of lysophosphatidic acid receptors in various biological processes and for developing potential therapeutic agents targeting these receptors .
Properties
IUPAC Name |
2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYPTENHTPNXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420841-84-5 | |
Record name | H2L-5765834 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420841845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | H2L-5765834 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64AMW7H2SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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